Cas no 92-83-1 (Xanthene)

Xanthene structure
Xanthene structure
Product name:Xanthene
CAS No:92-83-1
MF:C13H10O
MW:182.217903614044
MDL:MFCD00005055
CID:34668
PubChem ID:24902135

Xanthene Chemical and Physical Properties

Names and Identifiers

    • 9H-Xanthene
    • Xanthene
    • 9-oxa-9,10-dihydroanthracene
    • DIBENZOPYRAN
    • XANTHAN
    • Xanthane
    • Xanthene(6CI,7CI,8CI)
    • 10H-9-Oxaanthracene
    • NSC 46931
    • Dibenzo[a,e]pyran
    • GJCOSYZMQJWQCA-UHFFFAOYSA-N
    • A762Z8101Y
    • SMR000857210
    • xanthene-
    • Xanthene, 99%
    • Dibenzopyran, tricyclic
    • MLS001333245
    • MLS001333246
    • HMS2231P24
    • HMS3371P15
    • NSC46931
    • SBB059332
    • 5693AC
    • MCUL
    • Xanthene (6CI, 7CI, 8CI)
    • MDL: MFCD00005055
    • Inchi: 1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
    • InChI Key: GJCOSYZMQJWQCA-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CC=2)CC2C1=CC=CC=2
    • BRN: 0133939

Computed Properties

  • Exact Mass: 182.07300
  • Monoisotopic Mass: 182.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Surface Charge: 0
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: White fine crystals
  • Density: 1.0368 (rough estimate)
  • Melting Point: 101-102 °C (lit.)
  • Boiling Point: 310-312 °C(lit.)
  • Flash Point: 138
  • Refractive Index: 1.5994 (estimate)
  • Water Partition Coefficient: dissolution
  • Stability/Shelf Life: Stable. Combustible. Incompatible with oxidizing agents.
  • PSA: 9.23000
  • LogP: 3.38310
  • Solubility: Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.

Xanthene Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 42/43
  • Safety Instruction: S22-S36/37-S45-S24
  • RTECS:ZD5520000
  • Hazardous Material Identification: Xn
  • Packing Group:III
  • Risk Phrases:R42/43
  • Storage Condition:Keep away from high temperature \ sparks and flames. Store in a cool \ dry \ well ventilated area, away from incompatible substances\ Keep containers tightly closed in flammable areas

Xanthene Customs Data

  • HS CODE:29181100
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Xanthene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X75380-25g
9H-Xanthene
92-83-1 98%
25g
¥412.0 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
X109747-100g
Xanthene
92-83-1 98%
100g
¥1599.90 2023-08-31
TRC
X744005-2.5g
Xanthene
92-83-1
2.5g
$ 50.00 2022-06-02
TRC
X744005-25g
Xanthene
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25g
$ 160.00 2022-06-02
Enamine
EN300-7407236-0.05g
9H-xanthene
92-83-1 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-7407236-0.1g
9H-xanthene
92-83-1 95.0%
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$19.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-251434-5 g
Xanthene,
92-83-1
5g
¥301.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-251434C-100 g
Xanthene,
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SHENG KE LU SI SHENG WU JI SHU
sc-251434A-1g
Xanthene,
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SHENG KE LU SI SHENG WU JI SHU
sc-251434B-25g
Xanthene,
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Xanthene Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride
1.2 Reagents: Hydrogen ion Solvents: Water
Reference
Synthesis of dihydrodibenzo[b,f]furo[2,3-d]oxepins and related reactions
Maemura, Yasunobu; Tanoue, Yuka; Nishino, Hiroshi, Heterocycles, 2012, 85(10), 2491-2503

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, basified, rt
Reference
Preparation of high-purity xanthene
, Japan, , ,

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  5 h, rt
Reference
Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient Conditions
Wang, Lei; Zhang, Xiao; Xia, Raymond Yang; Yang, Chao; Guo, Lin; et al, Synlett, 2022, 33(13), 1302-1308

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Sodium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ,  Water ;  12 h, 100 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums
Zhu, Daqian ; Li, Min; Wu, Zhouming; Du, Yongliang; Luo, Bingling; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4566-4571

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran ;  10 °C; 10 h, 0 °C
Reference
Method for the preparation of xanthene
, Japan, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: N,N-Diethylaniline
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Routes 7

Reaction Conditions
1.1 Solvents: Toluene
Reference
Polycyclic aromatic hydrocarbons. 7. A new route for the preparation of xanthene derivatives using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; Komine, Masayasu; Nagano, Yoshiaki, Organic Preparations and Procedures International, 1997, 29(3), 300-303

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrochloric acid ,  Sodium chloride Solvents: Acetonitrile ,  Water ;  1 h, 23 °C
Reference
A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons
, China, , ,

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Tellurium Solvents: Dimethylformamide ,  Tetrahydrofuran
Reference
Reduction of aromatic nitro compounds and thioketones with sodium telluride under aprotic conditions
Suzuki, Hitomi; Manabe, Hajime; Kawaguchi, Takashi; Inouye, Masahiko, Bulletin of the Chemical Society of Japan, 1987, 60(2), 771-2

Synthetic Routes 10

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Reactions with halogen-substituted xanthones. II
Mustafa, Ahmed; Asker, Wafia; Sobhy, Mohamed Ezz El-Din, Journal of the American Chemical Society, 1955, 77, 5121-4

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  6 h, rt
Reference
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; Zhao, Xiangyu; Jia, Zhiqi; Chang, Yongxin; Yang, Hang; et al, ChemCatChem, 2023, 15(9),

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  rt; 4 h, rt → 40 °C
Reference
Gold-containing metal complex, mixture, composition, and organic electronic device
, China, , ,

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
Reference
High-Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl-9,9'-Dicarboxylate
Hogan, David T. ; Dubrawski, Zachary ; Gelfand, Benjamin S. ; Sutherland, Todd C., European Journal of Organic Chemistry, 2022, 2022(1),

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Gallium(1+), [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yl… Solvents: 1,2-Dichloroethane ;  1 h, rt
Reference
Catalytic applications of [IPr·GaX2][SbF6] and related species
Michelet, Bastien; Tang, Shun; Thiery, Guillaume; Monot, Julien; Li, Huijing; et al, Organic Chemistry Frontiers, 2016, 3(12), 1603-1613

Synthetic Routes 15

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Diaquadichlorodioxomolybdenum Solvents: Diethyl ether ,  Toluene ;  16 h, reflux
Reference
Highly Efficient Deoxygenation of Aryl Ketones to Arylalkanes Catalyzed by Dioxidomolybdenum Complexes
Sousa, Sara C. A. ; Fernandes, Tiago A.; Fernandes, Ana C., European Journal of Organic Chemistry, 2016, 2016(18), 3109-3112

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Reference
Diborane reduction of aromatic systems. Course of the reduction-elimination of xanthone, thioxanthone, and 9(10H)-acridone to their corresponding hydrocarbons
Wechter, Wm. J., Journal of Organic Chemistry, 1963, 28(10), 2935-6

Synthetic Routes 17

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Toluene ;  24 h, 150 °C
Reference
A C-to-O atom-swapping reaction sequence enabled by Ni-catalyzed decarbonylation of lactones
Luu, Quang H.; Li, Junqi, Chemical Science, 2022, 13(4), 1095-1100

Synthetic Routes 18

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Triethylsilane ;  12 h, rt
1.3 Reagents: Water
Reference
Formation and Disproportionation of Xanthenols to Xanthenes and Xanthones and Their Use in Synthesis
Shi, Zeyu; Chen, Si; Xiao, Qiong ; Yin, Dali, Journal of Organic Chemistry, 2021, 86(4), 3334-3343

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Diethylene glycol ,  Potassium hydroxide ,  Hydrazine, hydrate Solvents: Water ;  rt → 135 °C; 3 h, 130 - 135 °C
Reference
Method for preparing xanthene-9-carboxylic acid
, China, , ,

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